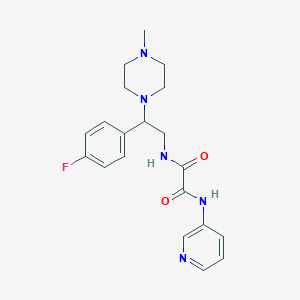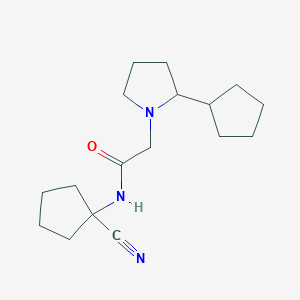![molecular formula C13H12FN7 B2409403 2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile CAS No. 2415564-88-2](/img/structure/B2409403.png)
2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile is a useful research compound. Its molecular formula is C13H12FN7 and its molecular weight is 285.286. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit enzymes likedihydroorotate dehydrogenase (DHODH) and butyrylcholinesterase (BuChE) . These enzymes play crucial roles in various biological processes, including pyrimidine synthesis and neurotransmitter degradation, respectively.
Mode of Action
The compound interferes with the production of pyrimidine, a crucial component for DNA synthesis, by blocking the enzyme DHODH . This inhibition results in a lack of pyrimidine, which is expected to prevent cells from multiplying and spreading . In the case of BuChE, the compound inhibits the enzyme, affecting the breakdown of neurotransmitters .
Biochemical Pathways
The inhibition of DHODH disrupts the pyrimidine synthesis pathway , leading to a decrease in pyrimidine levels. This affects DNA synthesis, thereby inhibiting cell proliferation . The inhibition of BuChE affects the cholinergic pathway , impacting the regulation of neurotransmitters .
Result of Action
The inhibition of DHODH and the resulting lack of pyrimidine can prevent cells, such as fungi or cancer cells, from multiplying and spreading . The inhibition of BuChE can affect the regulation of neurotransmitters, potentially impacting neurological functions .
Biochemical Analysis
Biochemical Properties
It is known to interfere with the production of pyrimidine, a compound that fungi need to make DNA . It does this by blocking an enzyme called dihydroorotate dehydrogenase (DHODH), which is involved in producing pyrimidine . The resulting lack of pyrimidine is expected to prevent the fungi from multiplying and spreading .
Cellular Effects
The cellular effects of 2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile are primarily related to its antifungal activity. By inhibiting the production of pyrimidine, it disrupts the DNA synthesis of the fungi, thereby inhibiting their growth and proliferation .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of the enzyme DHODH . This enzyme is crucial for the synthesis of pyrimidine. By blocking this enzyme, the compound disrupts the production of pyrimidine, thereby inhibiting DNA synthesis and preventing the fungi from multiplying .
Properties
IUPAC Name |
2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN7/c14-10-8-17-12(18-9-10)20-3-5-21(6-4-20)13-16-2-1-11(7-15)19-13/h1-2,8-9H,3-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDPNMWDNBUHHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC(=N2)C#N)C3=NC=C(C=N3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(3Z)-3-[(dimethylamino)methylidene]-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one](/img/structure/B2409329.png)

![3-chloro-N-[4-(piperidin-1-yl)phenyl]benzamide](/img/structure/B2409336.png)


![N-[1-(1H-Benzimidazol-2-yl)piperidin-4-yl]-2-chloroacetamide](/img/structure/B2409342.png)
![2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2409343.png)
